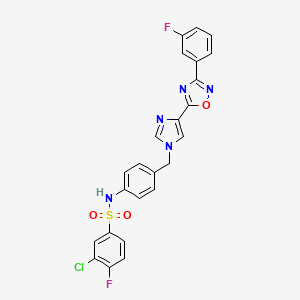

3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 1H-imidazole core substituted with a 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety. The structure integrates halogenated (chloro, fluoro) and heterocyclic (imidazole, oxadiazole) groups, which are critical for its physicochemical and biological properties. The sulfonamide group is a classic pharmacophore in enzyme inhibitors, while the oxadiazole ring acts as a bioisostere, enhancing metabolic stability compared to ester or amide analogs . The synthetic route likely involves coupling a halogenated benzenesulfonamide with an imidazole-oxadiazole intermediate, analogous to methods described for triazole-thione derivatives .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF2N5O3S/c25-20-11-19(8-9-21(20)27)36(33,34)31-18-6-4-15(5-7-18)12-32-13-22(28-14-32)24-29-23(30-35-24)16-2-1-3-17(26)10-16/h1-11,13-14,31H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHNERWKKJLPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-4-fluoro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide represents a significant advancement in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorine and Fluorine Substituents: These halogen atoms enhance the lipophilicity and biological activity.

- Oxadiazole and Imidazole Moieties: Known for their pharmacological properties, these heterocycles contribute to the compound's anticancer efficacy.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Chlorine Atom | Enhances binding affinity |

| Fluorine Atom | Increases metabolic stability |

| Oxadiazole | Anticancer activity |

| Imidazole | Modulates enzyme interactions |

Research indicates that compounds containing 1,3,4-oxadiazole derivatives exhibit various mechanisms of action against cancer cells. These include:

- Inhibition of Enzymatic Activity: Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation.

- Induction of Apoptosis: Promoting programmed cell death in cancerous cells through various signaling pathways.

- Anti-proliferative Effects: Reducing cell proliferation rates in various cancer cell lines.

Anticancer Properties

Studies have demonstrated that similar compounds exhibit significant anticancer activity. For instance:

- A review highlighted that 1,3,4-oxadiazole derivatives can inhibit telomerase activity, which is often upregulated in cancer cells .

- Another study reported that a related compound showed an IC50 value of 25.72 μM against MCF cell lines, indicating effective cytotoxicity .

Case Studies

-

In vitro Studies:

- The compound was tested against multiple cancer cell lines, displaying varying degrees of cytotoxicity.

- Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in treated cells compared to controls.

-

In vivo Studies:

- Animal models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an effective anticancer agent.

Table 2: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

Compound A is synthesized via multi-step reactions involving:

-

Sulfonamide Coupling : Reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with a substituted aniline intermediate under basic conditions (e.g., pyridine or triethylamine) .

-

Oxadiazole Formation : Cyclocondensation of nitrile intermediates with hydroxylamine hydrochloride in ethanol under reflux, forming the 1,2,4-oxadiazol-5-yl group.

-

Imidazole Functionalization : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the imidazole moiety to the phenyl backbone.

Table 1: Key Synthetic Steps and Conditions

Sulfonamide Group

-

Acid/Base Reactions : The sulfonamide NH proton (pKa ~10–11) undergoes deprotonation with strong bases (e.g., NaOH), forming water-soluble salts .

-

Nucleophilic Substitution : The sulfonyl group participates in SN2 reactions with alkyl halides, enabling side-chain modifications .

Oxadiazole Ring

-

Electrophilic Aromatic Substitution : The electron-deficient oxadiazole ring undergoes nitration or halogenation at the 3-position under acidic conditions.

-

Ring-Opening Reactions : Hydrolysis with concentrated HCl yields corresponding amides and carboxylic acids.

Imidazole Moiety

-

Metal Coordination : The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that stabilize the structure.

-

Alkylation : Reacts with alkyl halides (e.g., CH3I) in DMF to form N-alkylated derivatives.

Cross-Coupling and Functionalization

Compound A serves as a substrate for palladium-catalyzed reactions:

-

Suzuki-Miyaura Coupling : The aryl chloride group reacts with boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Introduces amine groups at the chloro-substituted position using Pd2(dba)3/Xantphos.

Table 2: Catalytic Reactions and Outcomes

| Reaction Type | Catalyst System | Product Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl analogs for SAR studies | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | Amine-functionalized derivatives |

Degradation and Stability

-

Hydrolytic Degradation : In acidic media (pH < 3), the oxadiazole ring hydrolyzes to form a diamide derivative.

-

Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the sulfonamide bond, detected via HPLC-MS.

Biological Interaction Mechanisms

Comparison with Similar Compounds

Table 1: Structural and Property Comparison with Triazole Analogs

| Feature | Target Compound | Triazole-Thiones [7–9] |

|---|---|---|

| Core Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Triazole-thione |

| Sulfonyl Group | 3-Chloro-4-fluorobenzenesulfonamide | 4-(4-X-phenylsulfonyl)phenyl |

| Aromatic Substituents | 3-Fluorophenyl (oxadiazole) | 2,4-Difluorophenyl (triazole) |

| Calculated logP* | ~3.8 (estimated) | 2.5–3.2 (reported) |

*Estimated using fragment-based methods.

Imidazole-Linked Sulfonamides

4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]-N-(tert-butyl)benzenesulfonamide () shares the imidazole-sulfonamide scaffold but differs in substituents:

- Imidazole Substitution : The target compound has a 3-(3-fluorophenyl)-1,2,4-oxadiazole at the imidazole C4 position, whereas ’s analog bears a 3-fluoro-4-methoxyphenyl group. The oxadiazole’s electron-withdrawing nature may reduce π-π stacking compared to the methoxyphenyl’s electron-donating effect.

- Bioactivity Implications : The tert-butyl group in ’s compound likely increases steric hindrance, reducing membrane permeability relative to the target’s benzyl-linked phenyl group .

Fluorinated Heterocyclic Amides

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide () and razaxaban () highlight the role of fluorination and heterocycles:

- Fluorine Placement : The target’s 4-fluoro and 3-fluorophenyl groups contrast with razaxaban’s trifluoromethyl and 2-fluoro groups. Ortho/meta fluorine positioning can drastically alter binding affinity in kinase inhibitors .

- Heterocycle Diversity : Razaxaban’s pyrazole-imidazole scaffold demonstrates high factor Xa selectivity, while the target’s oxadiazole-imidazole system may favor other targets (e.g., carbonic anhydrase) due to sulfonamide presence .

Table 2: Fluorination Impact on Drug-Likeness

Key Research Findings

- Synthetic Feasibility : The target’s oxadiazole-imidazole linkage can be achieved via cyclization of thioamide intermediates, as demonstrated in triazole syntheses .

- ADME Profile : The fluorine atoms improve bioavailability by reducing metabolic degradation, but the high logP (~3.8) may limit solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.